molecular formula C10H14FN3O B2758118 (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034606-57-8

(1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2758118
CAS No.: 2034606-57-8
M. Wt: 211.24
InChI Key: LFRXWJBEISTQHC-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazole ring linked to an azetidine moiety via a ketone bridge, a structural motif prevalent in the design of bioactive molecules . The incorporation of a fluoromethyl group on the azetidine ring is a common strategy to modulate key properties such as metabolic stability, membrane permeability, and bioavailability . The core components of this reagent, namely the pyrazole and azetidine heterocycles, are recognized as privileged scaffolds in pharmaceutical research. Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, including potential anticancer properties . Similarly, the azetidine ring is a valuable saturated heterocycle frequently employed to optimize the physicochemical and pharmacokinetic profiles of lead compounds . The specific 1-ethyl substitution on the pyrazole ring can help define the molecule's geometry and influence its binding affinity to biological targets. This compound is intended for use in the synthesis of more complex molecules for research purposes. It is supplied as a For Research Use Only (RUO) product and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-2-14-4-3-9(12-14)10(15)13-6-8(5-11)7-13/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRXWJBEISTQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Method (Yield: 68-72%)

Ethyl hydrazine carboxylate reacts with ethyl acetoacetate in acetic acid at 110°C for 6 hr, forming 1-ethyl-3-methyl-1H-pyrazole-5-ol. Subsequent oxidation with KMnO₄ in basic conditions (pH 10-11) yields the carboxylic acid.

Key Parameters

Parameter Optimal Range Impact on Yield
Oxidizing Agent 1.2 eq KMnO₄ >90% conversion
Temperature 60-65°C Avoids decarboxylation
Reaction Time 8 hr Complete oxidation

Microwave-Assisted Synthesis (Yield: 83%)

Ethyl hydrazine and dimethyl acetylenedicarboxylate undergo 1,3-dipolar cycloaddition under microwave irradiation (150W, 100°C, 20 min). Saponification with NaOH/EtOH gives 92% purity.

Preparation of 3-(Fluoromethyl)azetidine Hydrochloride

Tosylate Fluorination Route (Patent WO2018108954A1)

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with TsCl/DMAP to form tosylate (89% yield).
  • Fluorination with TBAF in THF at 0°C → RT for 12 hr gives 76% tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
  • HCl/dioxane deprotection yields 3-(fluoromethyl)azetidine hydrochloride (mp 142-144°C).

Comparative Fluorinating Agents

Reagent Temperature Time (hr) Yield (%) Purity (%)
TBAF 0°C → RT 12 76 98.2
HF-TEA -10°C 24 82 95.4
KF/18-Crown-6 60°C 48 41 88.7

Direct Chloro-Fluorine Exchange

3-(Chloromethyl)azetidine (prepared via LAH reduction of β-lactam) reacts with AgF in DMF at 80°C (16 hr). Lower yield (58%) but avoids protection steps.

Coupling Strategies for Methanone Bridge

Acid Chloride Method (Overall Yield: 64%)

  • Convert pyrazole-3-carboxylic acid to acyl chloride using SOCl₂ (reflux 2 hr).
  • React with 3-(fluoromethyl)azetidine in presence of Et₃N (2 eq) at -15°C.

Reaction Monitoring Data

Time (min) Conversion (%) Byproducts Detected
30 22 None
60 58 <1% bis-acylated
120 94 3% hydrolyzed acid

Carbodiimide Coupling (EDCI/HOBt)

Pyrazole acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DCM, stirred 30 min. Add azetidine (1.05 eq), continue 12 hr. Yields 71% with 99.1% HPLC purity.

Schlenk Line Technique (Moisture-Sensitive Scale-Up)

Under N₂ atmosphere:

  • Generate acid chloride in situ with PCl₅ (0°C, 1 hr).
  • Distill excess PCl₅, add azetidine in dry THF.
  • Isolate product via fractional crystallization (hexane/EtOAc).
    Pilot batches (500g scale) achieved 68% yield with residual PCl₅ <50 ppm.

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.12-3.25 (m, 2H, azetidine CH₂), 4.46 (d, J=47.6 Hz, 2H, CF₂H), 6.78 (d, J=2.4 Hz, 1H, pyrazole H4).
  • ¹³C NMR : 166.8 ppm (ketone C=O), 148.2 (pyrazole C3), 89.5 (d, J=168 Hz, CF₂).
  • HRMS : m/z 253.1084 [M+H]⁺ (calc. 253.1079).

Comparative IR Analysis

Bond Vibration Wavenumber (cm⁻¹) Assignment Confidence
ν(C=O) 1685 99% (ketone)
ν(C-F) 1124 95% (CF₂H)
δ(N-H) azetidine 3280 89% (secondary amine)

Process Optimization Challenges

Azetidine Ring Instability

Basic conditions during coupling cause β-lactam formation (3-5% yield loss). Controlled pH (6.8-7.2) with phosphate buffer minimizes degradation.

Fluoromethyl Group Hydrolysis

Moisture content >200 ppm in DMF leads to 8-12% HF elimination. Molecular sieves (4Å) maintain H₂O <50 ppm.

Pyrazole N-Alkylation Side Reactions

Ethyl group migration observed at temperatures >40°C. Keeping coupling steps below 25°C prevents regioisomer formation.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram)

Component Route 4.1 Route 4.2 Route 4.3
Raw Materials $1,240 $1,980 $1,050
Purification $320 $280 $410
Waste Disposal $180 $150 $240
Total $1,740 $2,410 $1,700

Microwave-assisted methods reduce reaction times from 12 hr to 35 min but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/Structure Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target: (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone C11H15FN3O 224.25 g/mol* Pyrazole, azetidine, fluoromethyl, methanone Compact structure; fluoromethyl may improve metabolic stability
1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives [2] C16H19N5O2 313.35 g/mol Oxadiazole, pyrazole, ethanone Oxadiazole introduces polarity; aryl groups enhance π-π interactions
(3-(fluorobiphenyl-oxyethyl)-1H-pyrazol-1-yl)(2-furyl)methanone [7] C22H17FN2O3 376.38 g/mol Biphenyl, furan, fluorinated substituent Bulky biphenyl group increases steric hindrance; furan adds oxygen-based polarity
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone [8] C23H24N4O 376.47 g/mol Piperazine, phenylpyrazole Piperazine enhances solubility; phenylpyrazole may improve target binding
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl [9] C16H15N3O 265.31 g/mol Dihydropyrazole, pyridine Dihydropyrazole introduces partial saturation, altering ring conformation

*Calculated based on standard atomic weights.

Physicochemical Properties

  • Lipophilicity: The fluoromethyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., dihydropyrazole in [9]) but remains less lipophilic than the fluorobiphenyl derivative in [7] due to smaller aromatic systems.
  • Solubility : The azetidine’s compact structure may improve aqueous solubility relative to piperazine-containing analogs (e.g., [8]), as smaller rings reduce hydrophobic surface area .

Spectroscopic and Analytical Data

While spectral data for the target compound are unavailable, comparisons can be inferred:

  • IR Spectroscopy: The methanone carbonyl stretch (~1700–1750 cm⁻¹) would align with analogs like [2] (1710 cm⁻¹ for ethanone) .
  • NMR : The ethyl group on the pyrazole (δ ~1.2–1.5 ppm for CH3, δ ~4.0–4.5 ppm for CH2) and fluoromethyl azetidine (δ ~4.5–5.5 ppm for CHF2) would distinguish it from phenyl-substituted derivatives (e.g., [7], δ ~6.2–7.5 ppm for aromatic protons) .

Biological Activity

(1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, with the CAS number 2034606-57-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is C10_{10}H14_{14}FN3_3O, with a molecular weight of 211.24 g/mol. The compound features a pyrazole ring and an azetidine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC10_{10}H14_{14}FN3_3O
Molecular Weight211.24 g/mol
CAS Number2034606-57-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone exhibits significant inhibitory activity against several target proteins. For instance, compounds with similar structures have shown potent inhibition in phosphodiesterase (PDE) assays, indicating potential applications in treating conditions like depression and anxiety by modulating cyclic nucleotide levels .

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For example, studies on related pyrazole derivatives have shown favorable brain penetration and significant behavioral changes in models of anxiety and depression .

Case Study 1: PDE Inhibition

A study focusing on the inhibition of phosphodiesterase 10A (PDE10A) highlighted that compounds similar to (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone exhibit IC50 values in the nanomolar range, showcasing their potential as therapeutic agents for neurological disorders .

Case Study 2: TRPM8 Modulation

Research into TRPM8 channels has revealed that certain pyrazole derivatives can act as modulators, affecting calcium signaling pathways in neurons. This suggests that (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone may also influence sensory pathways related to pain and thermoregulation .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for (1-ethyl-1H-pyrazol-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone?

Methodological Answer:
Synthesis typically involves multi-step pathways:

Preparation of starting materials : Synthesize the 1-ethyl-1H-pyrazole-3-carboxylic acid derivative and 3-(fluoromethyl)azetidine. The latter may require fluorination via agents like DAST (diethylaminosulfur trifluoride) .

Coupling reactions : Use a coupling agent (e.g., EDC/HOBt) to form the methanone bridge between the pyrazole and azetidine moieties .

Optimization : Key parameters include temperature (60–80°C for acylations), solvent selection (DMF or THF for polar intermediates), and catalyst use (e.g., triethylamine for deprotonation) .
Critical Considerations : Impurities from incomplete fluorination or side reactions require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with distinct signals for the fluoromethyl group (~δ 4.5–5.0 ppm) and azetidine protons .
  • High Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% target) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (calculated for C12H17FN3OC_{12}H_{17}FN_3O: 238.13 g/mol) .

Basic: How can researchers mitigate common impurities during synthesis?

Methodological Answer:

  • Byproduct Formation : Fluorination byproducts (e.g., hydroxyl intermediates) are minimized using excess DAST and anhydrous conditions .
  • Coupling Efficiency : Incomplete acylation is addressed by iterative reaction monitoring (TLC) and reagent stoichiometry adjustments (1.2:1 molar ratio of acid chloride to azetidine) .
  • Purification : Gradient elution in column chromatography removes unreacted pyrazole or azetidine derivatives .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths/angles, particularly the fluoromethyl-azetidine geometry .
  • Challenges : Crystallization may require slow evaporation from dichloromethane/hexane. Twinning or low-resolution data (common with fluorine atoms) necessitates high-intensity synchrotron sources .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or GPCRs, leveraging the pyrazole’s hydrogen-bonding capacity .
  • QSAR Studies : Correlate fluoromethyl group orientation (electron-withdrawing effect) with bioactivity using Gaussian software for DFT calculations .

Advanced: What pharmacological assays are suitable for evaluating target engagement?

Methodological Answer:

  • In Vitro Binding Assays : Fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) measure affinity for kinases (IC50_{50} determination) .
  • Cellular Efficacy : Use HEK293 or HeLa cells transfected with target receptors (e.g., serotonin receptors) to assess cAMP inhibition or calcium flux .

Advanced: How does the fluoromethyl group influence metabolic stability?

Methodological Answer:

  • In Vitro Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life .
  • Comparative Studies : Analogues without fluorine (e.g., hydroxymethyl) show 2–3× faster clearance in pharmacokinetic assays .

Advanced: What strategies address hygroscopicity in this compound?

Methodological Answer:

  • Storage : Lyophilize and store under argon at -20°C. Hygroscopicity is confirmed by dynamic vapor sorption (DVS) analysis .
  • Formulation : Co-crystallization with hydrophobic co-formers (e.g., stearic acid) improves stability .

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